Thailanstatin A

Descripción general

Descripción

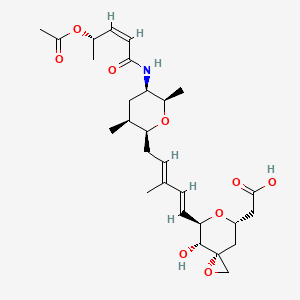

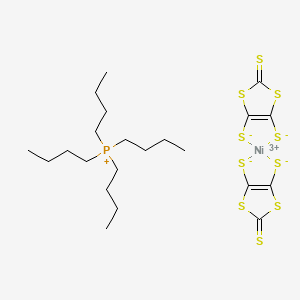

Thailanstatin A is a C-glycosyl compound.

This compound is a natural product found in Burkholderia thailandensis with data available.

Aplicaciones Científicas De Investigación

Suppression of Castration-Resistant Prostate Cancer : Thailanstatins can suppress the expression of androgen receptor variants, such as ARα 7 (ARΔ2V7), in castration-resistant prostate cancer, leading to cell apoptosis (Wang et al., 2017).

Targeted Cancer Therapies and Drug Conjugates : Analogues of Thailanstatin A show promise as payloads for antibody-drug conjugates (ADCs), offering targeted cancer therapies (Nicolaou et al., 2021).

Cytotoxicity in Human Cancer Cell Lines : Thailanstatin exhibits potent cytotoxicity against human cancer cell lines. Its spliceosome modulating properties may pave the way for new therapies based on small-molecule splicing modulators (Ghosh et al., 2021).

Inhibition of the Spliceosome : this compound methyl ester is a potent inhibitor of the spliceosome in vitro, indicating its potential use in cancer therapy (Ghosh et al., 2018).

Potential in Antibody-Drug Conjugates : this compound-based payloads target both actively dividing and quiescent cells, making them potential candidates for ADC payloads (Subramanyam, 2019).

Pre-mRNA Splicing Inhibition : Thailanstatins A, B, and C are potent inhibitors of pre-mRNA splicing and exhibit antiproliferative properties (Liu et al., 2013).

Chemotherapy Potential : this compound, as a spliceostatin analog, has enhanced biological activities and physiological stabilities, making it a potential candidate for chemotherapy (Eustáquio et al., 2016).

Cancer Treatment and Drug Resistance : Thailanstatin-antibody conjugates show potential in targeting diverse tumor types and could help evade drug resistance mechanisms in cancer treatment (Puthenveetil et al., 2017).

Synthesis for Drug Development : The total synthesis of this compound facilitates the creation of designed analogues of this bioactive molecule, opening up possibilities for new drug developments (Nicolaou et al., 2016).

Potent Cytotoxicity and Splicing Inhibition : Acting as a family of linear peptide/polyketides, Thailanstatin inhibits pre-mRNA splicing and demonstrates potent cytotoxic properties (Donaldson, 2020).

Discovery of Potent Analogues : Total synthesis has led to the discovery of higher potency analogues of Thailanstatin as potential antibody-drug conjugate payloads (Nicolaou & Rigol, 2019).

Propiedades

IUPAC Name |

2-[(3R,4R,5R,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO9/c1-16(7-10-24-27(34)28(15-35-28)14-21(38-24)13-26(32)33)6-9-23-17(2)12-22(19(4)37-23)29-25(31)11-8-18(3)36-20(5)30/h6-8,10-11,17-19,21-24,27,34H,9,12-15H2,1-5H3,(H,29,31)(H,32,33)/b10-7+,11-8-,16-6+/t17-,18-,19+,21+,22+,23-,24+,27+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKQDOMCDFJANR-FUDLAKRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

![N-[1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide](/img/structure/B8192829.png)

![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)

![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)

![(2R,3R)-3-tert-butyl-2-[(2R,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192919.png)